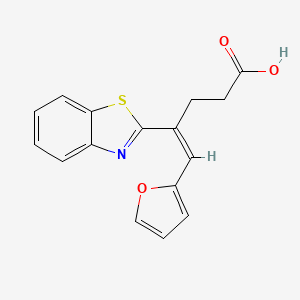

4-(1,3-Benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid

Descripción

The compound 4-(1,3-Benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid (hereafter referred to as Compound A) features a conjugated system comprising a benzothiazole ring, a furan moiety, and a pent-4-enoic acid backbone. Key structural attributes include:

- Furan ring: Contributes to electron-rich regions and may enhance solubility in polar solvents.

- Pent-4-enoic acid: The α,β-unsaturated carboxylic acid group offers acidity (pKa ~2–3) and reactivity for salt formation or derivatization.

Propiedades

Número CAS |

852851-67-3 |

|---|---|

Fórmula molecular |

C16H13NO3S |

Peso molecular |

299.3 g/mol |

Nombre IUPAC |

4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid |

InChI |

InChI=1S/C16H13NO3S/c18-15(19)8-7-11(10-12-4-3-9-20-12)16-17-13-5-1-2-6-14(13)21-16/h1-6,9-10H,7-8H2,(H,18,19) |

Clave InChI |

FTNZCNLGUCNOKN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CO3)CCC(=O)O |

SMILES canónico |

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CO3)CCC(=O)O |

Solubilidad |

soluble |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid typically involves multi-step organic reactions. A common approach might include:

Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Coupling Reactions: The benzothiazole and furan rings can be coupled through various methods, such as Suzuki or Heck coupling, to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

Reduction: Reduction reactions could target the double bonds or the benzothiazole ring, potentially leading to dihydro derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzothiazole or furan rings, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines) under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while substitution could introduce various functional groups onto the heterocyclic rings.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 4-(1,3-Benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid could be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

Biology and Medicine

Compounds containing benzothiazole and furan rings are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound could be investigated for similar activities.

Industry

In industry, such compounds might be used in the development of new materials, such as polymers or dyes, due to their unique structural properties.

Mecanismo De Acción

The mechanism of action for compounds like 4-(1,3-Benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid would depend on their specific biological targets. For example, if the compound exhibits antimicrobial activity, it might interact with bacterial enzymes or cell membranes, disrupting their function.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Structural Similarities and Differences

Compound B : (Z)-2-(5-((1-(4-(tert-Butyl)phenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)-4-chlorobenzoic acid (3i)

- Key features : Contains a furan and benzoic acid group but replaces the benzothiazole with a pyrazolone ring and introduces a bulky tert-butyl substituent.

- The chloro substituent on the benzene ring may enhance lipophilicity, contrasting with Compound A’s unsubstituted benzothiazole .

Compound C : Leukadherin 1 (4-(5-((3-Benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid)

- Key features: Shares a furan and benzoic acid moiety but incorporates a thioxothiazolidinone ring.

- Molecular weight (421.49 g/mol) is higher, likely affecting pharmacokinetics .

Compound D : 2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl-2-azo)benzoic acid derivatives

- Key features : Azo-linked benzothiazole and benzoic acid systems.

- Comparison: The azo group in Compound D extends conjugation, leading to UV-Vis absorption properties absent in Compound A. Higher acidity constants (pKa ~3–4 for phenolic protons) suggest different solubility profiles .

Compound E : 5-(Azidomethyl)-5-(4-substituted phenyl)dihydrofuran-2(3H)-one derivatives

Physicochemical Properties

Actividad Biológica

4-(1,3-Benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid, also known by its CAS number 88051-48-3, is a complex organic compound notable for its potential biological activities. This compound features a unique structure that combines a benzothiazole moiety with a furan ring, which has been the subject of various studies aimed at understanding its biological properties, particularly in the fields of medicinal chemistry and agriculture.

Structure and Composition

The molecular formula of 4-(1,3-Benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid is , with a molecular weight of approximately 321.33 g/mol. Its structural components include:

- Benzothiazole ring: This heterocyclic compound is known for its diverse biological activities.

- Furan ring: This five-membered aromatic ring contributes to the compound's reactivity and potential interactions with biological targets.

Synthesis

The synthesis typically involves multi-step organic reactions, including cyclization and coupling reactions to construct the benzothiazole and furan rings. Optimization of reaction conditions is crucial to enhance yield and purity during industrial production.

Antimicrobial Properties

Research indicates that compounds containing benzothiazole and furan rings often exhibit significant antimicrobial activity. Studies have shown that derivatives of these compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Activity

Several studies have explored the anticancer properties of benzothiazole derivatives. For instance, compounds similar to 4-(1,3-Benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation.

Case Studies

-

In vitro Studies on Cancer Cell Lines :

- A study evaluated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines. Results indicated that certain modifications to the structure enhanced potency against breast and lung cancer cells.

- The compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing IC50 values in the micromolar range.

-

Antimicrobial Testing :

- In another study, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

The biological activity of 4-(1,3-Benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid is hypothesized to involve:

- Enzyme Inhibition : Interaction with specific enzymes that play critical roles in metabolic pathways.

- Receptor Modulation : Binding to receptors involved in cell signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.